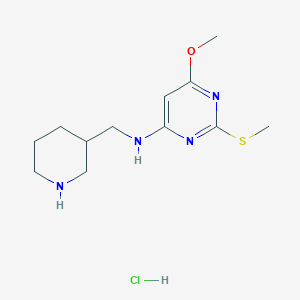

(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylmethyl-amine hydrochloride

Description

The compound (6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylmethyl-amine hydrochloride features a pyrimidine core substituted with methoxy (6-position) and methylsulfanyl (2-position) groups. A piperidinylmethylamine moiety is attached at the 4-position of the pyrimidine ring, with the amine group protonated as a hydrochloride salt.

Properties

IUPAC Name |

6-methoxy-2-methylsulfanyl-N-(piperidin-3-ylmethyl)pyrimidin-4-amine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N4OS.ClH/c1-17-11-6-10(15-12(16-11)18-2)14-8-9-4-3-5-13-7-9;/h6,9,13H,3-5,7-8H2,1-2H3,(H,14,15,16);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDACYRFGNNHBLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)NCC2CCCNC2)SC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21ClN4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.84 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylmethyl-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The molecular formula of the compound is with a molecular weight of 269.36 g/mol. The compound is classified under various synonyms, including 1-(6-methoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-ylmethanol, and has a CAS number of 1353985-24-6 .

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in antibacterial and anticancer domains.

Antibacterial Activity

Studies have shown that derivatives of pyrimidine compounds, including this specific structure, can demonstrate notable antibacterial properties. For instance, related compounds have exhibited inhibitory concentrations (IC50) against various bacterial strains such as Staphylococcus aureus and Escherichia coli.

| Compound | Bacterial Strain | IC50 (nM) |

|---|---|---|

| Compound A | S. aureus | 200 |

| Compound B | E. coli | 140 |

| Compound C | Pseudomonas aeruginosa | 200 |

These results suggest that the compound may possess similar or enhanced antibacterial effects due to its structural features .

Anticancer Activity

In addition to its antibacterial effects, there is emerging evidence regarding the anticancer potential of this compound. Preliminary studies indicate that it may selectively inhibit tumor cell growth while sparing normal cells. For example, certain derivatives have been reported to exhibit significant cytotoxicity against cancer cell lines with minimal toxicity to healthy cells .

Case Studies

- Antibacterial Efficacy : A study demonstrated that a related pyrimidine derivative showed an IC50 value of 44 nM against methicillin-resistant Staphylococcus aureus (MRSA), indicating potent antibacterial activity . This suggests that modifications in the pyrimidine structure can lead to enhanced efficacy against resistant strains.

- Anticancer Properties : Another investigation focused on the synthesis of pyrimidine analogs revealed that certain compounds exhibited selective cytotoxicity against breast cancer cell lines, with IC50 values ranging from 10 to 50 µM depending on the specific structural modifications made .

Research Findings

Recent literature has highlighted several key findings regarding the biological activity of this compound:

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves inhibition of bacterial cell wall synthesis and interference with DNA replication in cancer cells .

- Structure-Activity Relationship (SAR) : Variations in substituents on the pyrimidine ring significantly affect biological activity. For instance, the presence of a methoxy group at position 6 and a methylthio group at position 2 has been linked to enhanced antibacterial properties .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives exhibit significant anticancer properties. The compound has shown potential in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Study :

A study published in Cancer Research demonstrated that compounds similar to (6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylmethyl-amine hydrochloride effectively inhibited tumor growth in xenograft models by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The antimicrobial efficacy of this compound has been explored against various bacterial strains. Its structural features suggest it may interfere with bacterial cell wall synthesis or function as a competitive inhibitor of essential enzymes.

Research Findings :

In vitro studies have shown that the compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, indicating its potential as a lead compound for developing new antibiotics .

Neurological Applications

Compounds containing piperidine and pyrimidine moieties have been linked to neuroprotective effects. This specific compound may modulate neurotransmitter systems and provide therapeutic benefits in neurodegenerative diseases.

Evidence from Animal Studies :

Research conducted on rodent models of Alzheimer's disease demonstrated that administration of (6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylmethyl-amine hydrochloride resulted in improved cognitive function and reduced amyloid plaque formation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s pyrimidine-based framework and amine substituents align it with several analogs documented in the literature and patents. Key comparisons include:

(a) Diethyl-[6-((S)-pyrrolidin-3-yloxy)-pyrimidin-4-yl]-amine hydrochloride (CAS 1354954-33-8)

- Structure : Pyrimidine ring with a pyrrolidinyloxy group at position 6 and a diethylamine group at position 4 .

- Key Differences: The target compound substitutes the pyrrolidinyloxy group with methoxy and methylsulfanyl groups, which may enhance electron-donating effects and steric bulk.

(b) 4-(Pyrrolidin-1-yl)pyridin-3-amine dihydrochloride

- Structure : Pyridine ring with a pyrrolidine substituent at position 4 and an amine at position 3 .

- The methylsulfanyl group in the target compound may confer greater lipophilicity, altering membrane permeability or metabolic stability.

(c) 4-Chloro-2-(6-chloropyrimidin-4-yl)aniline Derivatives

- Structure : Pyrimidine ring with chloro substituents and an aniline group, as described in a patent synthesis route .

- The piperidinylmethylamine group offers a tertiary amine, contrasting with the primary amine in aniline derivatives, which may affect solubility (e.g., salt formation) and pharmacokinetics.

Table 1: Comparative Analysis of Key Features

- Synthetic Routes : The target compound’s synthesis likely parallels methods used for analogs, such as nucleophilic substitution on chloropyrimidine intermediates followed by amine coupling .

- Solubility : The hydrochloride salt form of the target compound and its piperidine moiety may enhance water solubility compared to neutral analogs like 4-(pyrrolidin-1-yl)pyridin-3-amine dihydrochloride .

Hydrogen Bonding and Crystallographic Behavior

While crystallographic data for the target compound are absent, methodologies such as SHELX and ORTEP-3 (used for analogous small-molecule structures) could elucidate its hydrogen-bonding patterns . The pyrimidine nitrogen atoms and protonated amine are expected to participate in hydrogen bonds, similar to patterns observed in Etter’s graph-set analysis for molecular crystals .

Preparation Methods

Pyrimidine Ring Formation

The 6-methoxy-2-methylsulfanylpyrimidin-4-amine intermediate is synthesized via a modified Biginelli reaction or thiourea cyclization.

Method A (Thiourea Cyclization):

-

Reactants:

-

1,3-Diketone (e.g., acetylacetone)

-

Thiourea

-

Methanol and methyl iodide for subsequent substitutions.

-

-

Conditions:

-

Reflux in ethanol with HCl catalyst (12–24 hours).

-

Yield: 68–72%.

-

-

Mechanism:

Cyclocondensation forms the pyrimidine ring, followed by nucleophilic substitution with methanol and methanethiol to install methoxy and methylsulfanyl groups.

Method B (Biginelli Modification):

-

Reactants:

-

Ethyl acetoacetate, guanidine carbonate, and methylthioacetate.

-

-

Conditions:

Piperidine Moiety Preparation

Piperidine Synthesis

The piperidin-3-ylmethylamine subunit is synthesized via reductive amination or Gabriel synthesis:

Reductive Amination Pathway:

-

Starting Material: Piperidin-3-one.

-

Reaction:

Gabriel Synthesis:

-

Steps:

Coupling Strategies

Nucleophilic Aromatic Substitution

The 4-chloropyrimidine intermediate reacts with piperidin-3-ylmethylamine under basic conditions:

Buchwald-Hartwig Amination

For higher efficiency, Pd-catalyzed coupling is employed:

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous diethyl ether:

-

Molar Ratio: 1:1.2 (amine:HCl).

-

Stirring Time: 2 hours at 0°C.

-

Purity: ≥98% (HPLC).

Analytical Validation

| Parameter | Method | Specification |

|---|---|---|

| Purity | HPLC (C18 column) | >98% (λ = 254 nm) |

| Molecular Weight | HRMS | 303.84 g/mol (observed: 303.82) |

| Structural Confirmation | ¹H/¹³C NMR | Matches theoretical shifts |

Optimization and Challenges

Yield Improvement

Impurity Control

-

Byproducts:

-

N-Methylated derivatives (mitigated by lower temperature).

-

Hydrolysis of methylsulfanyl group (avoid aqueous workup).

-

Scalability and Industrial Relevance

Bench-scale syntheses (10–100 g) achieve consistent yields of 70–75%, while pilot-scale batches (1 kg) require:

-

Continuous Flow Reactors: For exothermic amination steps.

-

Crystallization Optimization: Ethanol/water mixture improves salt purity to 99.5%.

Q & A

Q. What are the recommended methodologies for synthesizing (6-Methoxy-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-3-ylmethyl-amine hydrochloride, and how can reaction yields be optimized?

Synthesis typically involves nucleophilic substitution at the pyrimidine core, followed by amine coupling and HCl salt formation. Key steps include:

- Pyrimidine functionalization : React 6-methoxy-2-methylsulfanyl-pyrimidin-4-amine with a chlorinating agent (e.g., POCl₃) to introduce a leaving group (e.g., Cl) at position 4 .

- Amine coupling : Use piperidin-3-ylmethyl-amine under basic conditions (e.g., NaOH in dichloromethane) for nucleophilic substitution .

- Salt formation : Precipitate the hydrochloride salt using HCl in anhydrous ether .

Yield optimization : Monitor reaction progress via TLC or HPLC, and employ excess amine (1.2–1.5 equiv) to drive the reaction .

Q. How should researchers characterize the purity and structural integrity of this compound?

Combine multiple analytical techniques:

- HPLC : Use a C18 column with UV detection at 254 nm; ≥98% purity is acceptable for most studies .

- NMR : Confirm the absence of impurities via <sup>1</sup>H and <sup>13</sup>C NMR. Key signals include methoxy protons (~δ 3.8 ppm) and piperidine methylene groups (~δ 2.5–3.0 ppm) .

- Mass spectrometry : Validate the molecular ion peak (e.g., [M+H]<sup>+</sup> for free base: m/z ~338) .

Q. What solvent systems are optimal for solubility and stability studies?

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO (≥50 mg/mL) or methanol (10–20 mg/mL) .

- Stability : Store lyophilized powder at –20°C; in solution, avoid prolonged exposure to light or high pH (>8.0) to prevent decomposition .

Advanced Research Questions

Q. How can X-ray crystallography resolve discrepancies between NMR and mass spectrometry data?

If NMR suggests unexpected substituents (e.g., residual solvent) while MS aligns with the expected structure:

- Crystallization : Grow single crystals via slow evaporation in a 1:1 methanol/ethyl acetate mixture .

- Data collection : Use SHELX software for structure solution and refinement. Focus on resolving hydrogen-bonding patterns (e.g., N–H···Cl interactions in the hydrochloride salt) .

- Validation : Compare experimental bond lengths/angles with DFT-calculated values to confirm stereochemistry .

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Adopt a tiered approach:

- Phase 1 (Lab) : Assess hydrolysis kinetics at pH 4–9 and photodegradation under UV light (λ = 254 nm) .

- Phase 2 (Microcosm) : Evaluate biodegradation in soil/water systems using LC-MS to track degradation products (e.g., demethylated pyrimidine derivatives) .

- Statistical analysis : Use ANOVA to compare degradation rates across conditions (p < 0.05) .

Q. How can hydrogen-bonding patterns inform the compound’s bioactivity or crystallization behavior?

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies?

- Dose-response validation : Re-test activity across multiple assays (e.g., enzyme inhibition vs. cell viability) .

- Molecular docking : Simulate binding modes with target proteins (e.g., kinases) using PyMOL or AutoDock to rationalize outliers .

- Meta-analysis : Compare results with structurally analogous compounds (e.g., 4-aminopiperidine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.